molecular formula C16H13BrN2O2 B2570205 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid CAS No. 851169-50-1

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid

Cat. No. B2570205
CAS RN: 851169-50-1
M. Wt: 345.19 g/mol
InChI Key: QDQMGHVOSSWKGS-UHFFFAOYSA-N
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Description

“3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid” is a chemical compound with the CAS Number: 851169-50-1. It has a molecular weight of 345.2 and is stored at room temperature. The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13BrN2O2/c1-10-7-12 (8-13 (9-18)16 (20)21)11 (2)19 (10)15-5-3-14 (17)4-6-15/h3-8H,1-2H3, (H,20,21)/b13-8+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . Further physical and chemical properties are not specified in the available data.

Scientific Research Applications

Chemical Synthesis and Methodologies

A practical synthesis approach for related compounds, such as 2-fluoro-4-bromobiphenyl, has been developed, which is critical for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This method addresses the challenges associated with the high cost and toxicity of previous approaches, offering a more practical solution for large-scale production (Qiu et al., 2009).

Antifungal and Antituberculosis Applications

Research has also explored the antifungal properties of small molecules against pathogens like Fusarium oxysporum, highlighting the structure–activity relationship (SAR) interpretations for pharmacophore site predictions. This indicates potential applications in combating plant diseases and contributing to agricultural research (Kaddouri et al., 2022).

Cytochrome P450 Isoforms Inhibition

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is significant for understanding drug metabolism and potential drug–drug interactions. This research is vital for the development of safer pharmaceuticals by predicting and mitigating adverse interactions (Khojasteh et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid' involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the use of various chemical reactions such as Grignard reaction, Friedel-Crafts acylation, and cyanation reactions.", "Starting Materials": [ "4-bromotoluene", "2,5-dimethylpyrrole", "magnesium", "ethylmagnesium bromide", "acetyl chloride", "sodium cyanide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole", "a. Dissolve 4-bromotoluene in dry diethyl ether", "b. Add magnesium and heat the mixture under reflux", "c. Add 2,5-dimethylpyrrole to the reaction mixture and reflux for several hours", "d. Cool the reaction mixture and add hydrochloric acid to quench the reaction", "e. Extract the product with dichloromethane and dry over anhydrous sodium sulfate", "f. Purify the product by column chromatography to obtain 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole", "Step 2: Synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propionic acid", "a. Dissolve 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole in dry dichloromethane", "b. Add acetyl chloride and aluminum chloride to the reaction mixture and reflux for several hours", "c. Quench the reaction with water and extract the product with dichloromethane", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent", "e. Purify the product by column chromatography to obtain 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propionic acid", "Step 3: Synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid", "a. Dissolve 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propionic acid in dry ethanol", "b. Add sodium cyanide to the reaction mixture and reflux for several hours", "c. Quench the reaction with water and extract the product with dichloromethane", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent", "e. Purify the product by column chromatography to obtain 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid" ] }

CAS RN

851169-50-1

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H13BrN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21)

InChI Key

QDQMGHVOSSWKGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O

solubility

not available

Origin of Product

United States

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